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Compound of Interest

Compound Name: Formoterol Fumarate

Cat. No.: B195479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different formoterol fumarate
formulations, focusing on the critical aspects of bioequivalence assessment. The information

presented herein is intended to support research, development, and regulatory evaluation of

new and generic formoterol fumarate products for the treatment of asthma and Chronic

Obstructive Pulmonary Disease (COPD).

Executive Summary
Formoterol fumarate, a long-acting beta2-adrenergic agonist (LABA), is a cornerstone in the

management of obstructive airway diseases. It is available in various inhalation formulations,

primarily as dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs).

Establishing bioequivalence between a new formulation and a reference product is a critical

step in the drug development and approval process, ensuring comparable efficacy and safety.

This guide synthesizes key experimental data and methodologies from published studies and

regulatory guidelines to provide a comparative overview of different formoterol fumarate
formulations.
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The assessment of bioequivalence for inhaled drugs like formoterol fumarate involves a

multifaceted approach, encompassing in vitro studies, pharmacokinetic (PK) evaluations, and,

in some cases, pharmacodynamic (PD) or clinical endpoint studies. The following tables

summarize key comparative data from various studies.

In Vitro Aerodynamic Comparison
In vitro studies are crucial for comparing the physical properties of the aerosol generated by

different inhaler devices, which directly impacts drug deposition in the lungs.

Formulation/Device

Mass Median
Aerodynamic
Diameter (MMAD)
(μm)

Fine Particle
Fraction (FPF) (%)

Reference

Formoterol Fumarate

(FF) MDI Formulation

I

3.03 ± 0.058
Higher than

Formulation II
[1]

Formoterol Fumarate

(FF) MDI Formulation

II (Marketed)

3.86 ± 0.058
Lower than

Formulation I
[1]

Budesonide (BUD)

MDI Formulation I
3.53 ± 0.06

Higher than

Formulation II
[1]

Budesonide (BUD)

MDI Formulation II

(Marketed)

4.10 ± 0.10
Lower than

Formulation I
[1]

A lower MMAD and a higher FPF are generally indicative of a formulation's ability to deliver the

drug more effectively to the deeper regions of the lungs.[1]

Pharmacokinetic Parameters in Healthy Volunteers and
Patients
Pharmacokinetic studies measure the rate and extent of drug absorption into the systemic

circulation. For inhaled formoterol, systemic exposure is considered a surrogate for lung
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deposition and, consequently, efficacy. The key PK parameters for bioequivalence assessment

are the maximum plasma concentration (Cmax) and the area under the plasma concentration-

time curve (AUC).
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Study
Populatio
n

Test
Formulati
on

Referenc
e
Formulati
on

Geometri
c Mean
T/R Ratio
(90% CI) -
Cmax

Geometri
c Mean
T/R Ratio
(90% CI) -
AUC

Conclusi
on

Referenc
e

Healthy

Volunteers

Mono-dose

DPI

Mono-dose

DPI

Not

Reported

Not

Reported

Bioequival

ent based

on urinary

PK, PD,

and safety

data.

Adults with

Asthma

Budesonid

e/Formoter

ol pMDI

Budesonid

e DPI +

Formoterol

DPI

61%

(Cmax

39% lower)

87% (AUC

13% lower)

Systemic

exposure

lower with

pMDI.

Children

with

Asthma

Budesonid

e/Formoter

ol pMDI

Budesonid

e DPI +

Formoterol

DPI

59%

(Cmax

41% lower)

73% (AUC

27% lower)

Systemic

exposure

lower with

pMDI.

Adults with

COPD

Budesonid

e/Formoter

ol pMDI

Budesonid

e pMDI +

Formoterol

DPI

122%

(Cmax

22%

greater)

118%

(AUC 18%

greater)

Systemic

exposure

was

greater

with the

combinatio

n pMDI.

Patients

with

Moderate-

to-Severe

COPD

Formoterol

Fumarate

(FF) MDI

9.6µg

Foradil®

(DPI) 12µg

95.5 (86.1,

106.0)

95.2 (86.7,

104.5)

Bioequival

ent

systemic

exposure.

Healthy

Adults

Budesonid

e/Formoter

ol pMDI

Budesonid

e pMDI +

Not

Reported

82.2%

(Formotero

l)

No

pharmacok

inetic
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Formoterol

DPI

interactions

were

observed

between

budesonid

e and

formoterol.

The 90% Confidence Interval (CI) for the geometric mean Test/Reference (T/R) ratios of AUC

and Cmax should fall within the limits of 80.00% - 125.00% to establish bioequivalence.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioequivalence

studies. Below are summaries of typical experimental protocols for in vitro and in vivo

assessments.

In Vitro Bioequivalence Studies
As recommended by the FDA, a comprehensive in vitro bioequivalence assessment for

formoterol fumarate inhalation powder typically includes several studies to ensure product

performance.

1. Single Actuation Content (SAC) through container life:

Objective: To assess the dose uniformity of the drug delivered from the inhaler.

Methodology: The drug content of single actuations is measured at the beginning, middle,

and end of the inhaler's life. This is performed on at least three batches of both the test and

reference products, with no fewer than 10 units from each batch.

2. Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction:

Objective: To characterize the particle size distribution of the emitted dose, which predicts

the regional deposition in the respiratory tract.
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Methodology: An Andersen Cascade Impactor (ACI) or a similar device is used to separate

the aerosol particles based on their aerodynamic diameter. This is conducted at different flow

rates to simulate various patient inhalation profiles.

3. Emitted Dose Content Uniformity:

Objective: To ensure that the amount of drug that is delivered from the device is consistent

from dose to dose.

Methodology: The total amount of drug emitted from the inhaler upon actuation is collected

and quantified.

In Vivo Bioequivalence Study with Pharmacokinetic
Endpoints
1. Study Design:

A randomized, single-dose, two-period, two-sequence crossover design is commonly

employed.

A washout period of sufficient duration is included between the two treatment periods to

avoid carry-over effects.

2. Study Population:

Healthy adult volunteers are typically recruited for these studies. In some cases, studies are

conducted in patient populations (e.g., asthma or COPD patients).

3. Drug Administration:

Subjects receive a single dose of the test and reference formulations in separate study

periods.

To distinguish between pulmonary and gastrointestinal absorption, an oral charcoal block

can be administered.

4. Sample Collection and Analysis:
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Serial blood samples are collected over a specified period (e.g., 12 or 24 hours) post-dose.

Plasma concentrations of formoterol are determined using a validated and sensitive

analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable

concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf), are calculated for

each subject.

Statistical analysis is performed to determine the 90% confidence intervals for the geometric

mean ratios of the test to reference product for Cmax and AUC.

Comparative Clinical Endpoint Bioequivalence Study
In some cases, particularly when a new formulation has different inactive ingredients that could

affect local drug availability, a comparative clinical endpoint study may be required.

1. Study Design:

A randomized, double-blind, placebo-controlled, parallel-group or crossover study design is

often used.

The study typically includes a run-in period to establish a baseline.

2. Study Population:

Patients with stable, moderate-to-severe asthma or COPD are enrolled.

3. Efficacy Endpoint:

The primary efficacy endpoint is typically the change from baseline in Forced Expiratory

Volume in 1 second (FEV1).

Serial spirometry is performed at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 3, 4, 6,

8, 10, and 12 hours).
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4. Bioequivalence Assessment:

The 90% confidence interval for the ratio of the test to reference product for the primary

endpoint should fall within a predefined equivalence margin (e.g., 80.00% - 125.00%).

Mandatory Visualizations
The following diagrams illustrate the typical workflows and pathways relevant to the

bioequivalence assessment of formoterol fumarate.
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Caption: Experimental workflow for assessing the bioequivalence of formoterol fumarate
formulations.
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Click to download full resolution via product page

Caption: Simplified signaling pathway of formoterol leading to bronchodilation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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